molecular formula C12H17N3O4S2 B3014124 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034305-03-6

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B3014124
CAS RN: 2034305-03-6
M. Wt: 331.41
InChI Key: PNSVJRBKCWZPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of creating new antibacterial agents. In one study, a precursor was reacted with various active methylene compounds to produce derivatives of pyran, pyridine, and pyridazine, as well as pyrazole and oxazole derivatives through reactions with hydrazine derivatives. Additionally, treatment with urea, thiourea, and guanidine hydrochloride yielded pyrimidine and thiazine derivatives . Another research effort focused on synthesizing pyrazole-3,4-dicarboxamide derivatives starting from a specific nitrophenyl-phenyl-pyrazole compound. The structures of these molecules were characterized using FT-IR, NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their potential biological activity. In the case of the pyrazole-3,4-dicarboxamide derivatives, the presence of the sulfonamide moiety is significant for their activity as carbonic anhydrase inhibitors. The detailed structural analysis through spectroscopic methods helps in understanding the relationship between structure and function .

Chemical Reactions Analysis

The reactivity of the precursor compounds in the synthesis of heterocyclic compounds is noteworthy. The ability to react with a variety of reagents to form different heterocyclic derivatives indicates a versatile chemical behavior that can be exploited for the synthesis of a wide range of biologically active compounds . The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been studied for the design of selective receptor ligands, demonstrating the potential for creating multifunctional agents for complex diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and have a direct impact on their biological activities. For instance, the inhibitory effects of the synthesized sulfonamides on carbonic anhydrase isoenzymes were studied in vitro, with K_i values ranging significantly, indicating diverse affinities and potential for selectivity . The cytotoxicity and tumor specificity of new benzenesulfonamide derivatives were also evaluated, with some showing strong inhibition of human cytosolic isoforms of carbonic anhydrase, which is important for further anti-tumor activity studies .

Scientific Research Applications

Synthesis and Characterization of Sulfonamide Derivatives

Research on sulfonamide derivatives has led to the synthesis and characterization of compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. For example, Küçükgüzel et al. (2013) synthesized a series of novel sulfonamides and evaluated their biological activities, demonstrating significant therapeutic potential without causing tissue damage compared to untreated controls or celecoxib, a well-known pharmaceutical agent (Küçükgüzel et al., 2013).

Antibacterial Applications

Sulfonamide derivatives have also been studied for their antibacterial properties. Azab et al. (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, finding several compounds with high activities (Azab et al., 2013).

Application in Drug Metabolism

The application of biocatalysis to drug metabolism has been explored, with studies preparing mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach facilitates the production of metabolites for structural characterization and further clinical investigation (Zmijewski et al., 2006).

Carbonic Anhydrase Inhibitory Activities

Research into sulfonamide derivatives has shown significant inhibitory activities against carbonic anhydrase isoenzymes, highlighting their potential in treating conditions related to enzyme dysfunction. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides, evaluating their cytotoxic activities and enzyme inhibition, showing potent inhibitory activity against human carbonic anhydrase I and II (Kucukoglu et al., 2016).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-15-8-11(6-13-15)21(17,18)14-7-12(19-4-3-16)10-2-5-20-9-10/h2,5-6,8-9,12,14,16H,3-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSVJRBKCWZPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.